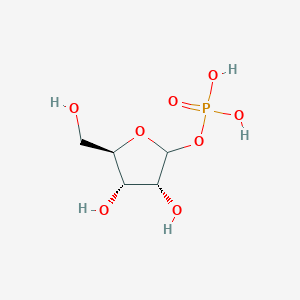![molecular formula C20H20N2O3 B227830 (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B227830.png)
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one, also known as DAPI, is a fluorescent dye commonly used in scientific research. DAPI is a small molecule that binds specifically to DNA and is widely used in microscopy to stain nuclei in live and fixed cells.
Mécanisme D'action
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one binds specifically to the AT-rich regions of DNA through intercalation, which is the insertion of the dye molecule between the base pairs of DNA. (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one has a high affinity for DNA and can bind to both single-stranded and double-stranded DNA. Upon binding, (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one emits blue fluorescence, which can be detected by fluorescence microscopy.
Biochemical and Physiological Effects:
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one is a small molecule that does not have any known biochemical or physiological effects on cells. It is non-toxic and does not affect cell viability or function. (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one staining is a quick and easy method for visualizing DNA in cells and does not interfere with other cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one staining for the visualization of DNA in cells include its specificity, sensitivity, and ease of use. (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one staining is a quick and easy method for visualizing DNA in cells and can be used in both live and fixed cells. The limitations of (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one staining include its inability to differentiate between apoptotic and necrotic cells and its requirement for UV excitation, which can damage cells.
Orientations Futures
The future directions for the use of (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one in scientific research include the development of new methods for the detection of DNA in cells, the optimization of (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one staining protocols, and the use of (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one in combination with other fluorescent dyes for multiplex imaging. Additionally, the use of (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one in drug discovery and development is an area of active research, as (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one can be used to screen for compounds that affect DNA replication or repair.
Méthodes De Synthèse
The synthesis of (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one involves the reaction of 2-phenyl-1H-imidazole-4,5-dicarboxylic acid anhydride with 3,4-diethoxybenzaldehyde in the presence of a base. The reaction produces (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one as a yellow solid, which is then purified by recrystallization. The purity of (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one is crucial for its use in scientific research, and various methods have been developed to ensure high-quality (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one.
Applications De Recherche Scientifique
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one is widely used in scientific research for the visualization of DNA in cells. It is commonly used in fluorescence microscopy to stain nuclei in live and fixed cells. (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one binds specifically to the AT-rich regions of DNA and emits blue fluorescence upon binding. (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one staining is a quick and easy method for visualizing DNA in cells and is commonly used in cell biology, developmental biology, and cancer research.
Propriétés
Nom du produit |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one |
|---|---|
Formule moléculaire |
C20H20N2O3 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one |
InChI |
InChI=1S/C20H20N2O3/c1-3-24-17-11-10-14(13-18(17)25-4-2)12-16-20(23)22-19(21-16)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,21,22,23)/b16-12- |
Clé InChI |
FBPNUEDWSDPEKX-VBKFSLOCSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(N2)C3=CC=CC=C3)OCC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(N2)C3=CC=CC=C3)OCC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(N2)C3=CC=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)


![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)

![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)

![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)

![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)

